Welcome to the BenchChem Online Store!
molecular formula C13H22N4 B8470514 1-(2,6-dimethylpyrimidin-4-yl)-N-ethylpiperidin-4-amine

1-(2,6-dimethylpyrimidin-4-yl)-N-ethylpiperidin-4-amine

Cat. No. B8470514
M. Wt: 234.34 g/mol
InChI Key: WCLRYWIRNQAXBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08680159B2

Procedure details

A solution of benzyl 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl(ethyl)carbamate (960 mg, 2.6 mmol, 1.0 eq) in MeOH (40 ml) was degassed for 15 minutes with nitrogen; Pd(OH)2 (480 mg) was added and hydrogenation was carried out for 1 hour at RT. After monitoring by TLC, the reaction mixture was filtered off over Celite and washed with MeOH (100 ml) and the filtrate was concentrated under reduced pressure and dried. Yield: 66% (400 mg, 1.709 mmol) C. Single Substance Syntheses General Method for the Synthesis of the Illustrative Compounds (H)
Name
benzyl 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl(ethyl)carbamate
Quantity
960 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
480 mg
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][CH:11]([N:14]([CH2:25][CH3:26])C(=O)OCC3C=CC=CC=3)[CH2:10][CH2:9]2)[CH:5]=[C:4]([CH3:27])[N:3]=1>CO.[OH-].[OH-].[Pd+2]>[CH3:1][C:2]1[N:7]=[C:6]([N:8]2[CH2:13][CH2:12][CH:11]([NH:14][CH2:25][CH3:26])[CH2:10][CH2:9]2)[CH:5]=[C:4]([CH3:27])[N:3]=1 |f:2.3.4|

Inputs

Step One
Name
benzyl 1-(2,6-dimethylpyrimidin-4-yl)piperidin-4-yl(ethyl)carbamate
Quantity
960 mg
Type
reactant
Smiles
CC1=NC(=CC(=N1)N1CCC(CC1)N(C(OCC1=CC=CC=C1)=O)CC)C
Name
Quantity
40 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
480 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the reaction mixture was filtered off over Celite
WASH
Type
WASH
Details
washed with MeOH (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Single Substance Syntheses General Method for the Synthesis of the Illustrative Compounds (H)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
CC1=NC(=CC(=N1)N1CCC(CC1)NCC)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 66%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.